tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C14H20F3N3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group, an amino group, and a carbamate group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the carbamate group can participate in various chemical reactions, modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
- t-butyl4-(2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl)piperazine carboxylate
- tert-Butyl (2-aminoethyl)carbamate
Uniqueness
tert-Butyl (2-(2-amino-4-(trifluoromethyl)phenoxy)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H19F3N2O3 |
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Molecular Weight |
320.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-6-7-21-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8H,6-7,18H2,1-3H3,(H,19,20) |
InChI Key |
NGUFGIXNEKEQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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